5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
5-chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c25-19-16-18(24(31)22-17(19)6-5-11-28-22)23(20-7-1-3-9-26-20)30-14-12-29(13-15-30)21-8-2-4-10-27-21/h1-11,16,23,31H,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVGMPCYJZAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Pyridinyl-Piperazine Moiety: This step involves the nucleophilic substitution reaction between the quinoline derivative and a pyridinyl-piperazine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Observations :
Structural and Conformational Analysis
Crystal Structure Insights :
- The structurally similar 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol () exhibits dihedral angles of 32.3°–37.3° between quinoline and pyridine rings, indicating a twisted conformation that optimizes π-π stacking and metal coordination .
- In contrast, the target compound’s dual pyridinyl-piperazine groups may adopt a more planar arrangement due to hydrogen bonding between piperazine nitrogen atoms and adjacent aromatic systems, enhancing GPCR binding .
GPCR Modulation :
Physicochemical Properties
Solubility and Stability :
- Piperazine derivatives (e.g., target compound) may exhibit higher aqueous solubility than pyrrolidine analogues (5a) due to increased hydrogen-bonding capacity .
- Nitro-substituted derivatives (MLS-d4) show reduced thermal stability (lower melting points), whereas chloro and bromo analogues remain stable up to 130°C .
Biological Activity
The compound 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a quinoline core substituted with a chloro group and a piperazine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Kinase Inhibition : Many quinoline derivatives act as inhibitors of various kinases, which are crucial in cell signaling pathways. In particular, they may target cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Anticancer Activity
A significant focus of research on this compound has been its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colorectal cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | CDK inhibition, apoptosis induction |
| HCT116 (Colorectal) | 0.3 | Cell cycle arrest |
| DU145 (Prostate) | 0.4 | Multikinase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various strains of bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
- In Vivo Efficacy : In a xenograft mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Mice treated with the compound showed no signs of toxicity, indicating a favorable safety profile.
- Combination Therapy : A study explored the effects of combining this compound with standard chemotherapeutics. The combination therapy exhibited enhanced efficacy, reducing tumor growth more effectively than either agent alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
